N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide
Description
N-[5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazole core substituted with a 3-chloro-4-methylbenzyl group at the 5-position and a benzamide moiety at the 2-position. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminothiazole precursors, as exemplified by analogous compounds in the literature . The compound’s structural features—such as the chloro and methyl substituents on the benzyl group—impart distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly employed for structural validation, as seen in related benzamide-thiazole hybrids .
Properties
IUPAC Name |
N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-7-8-13(10-16(12)19)9-15-11-20-18(23-15)21-17(22)14-5-3-2-4-6-14/h2-8,10-11H,9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMRISFTNUMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3-chloro-4-methylbenzylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Chemical Reactions Analysis
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Electron-Withdrawing vs.
- Heterocycle Variations : Replacement of the thiazole core with oxadiazole (e.g., LMM5 ) reduces planarity but introduces additional hydrogen-bonding sites, altering target selectivity.
- Bioisosteric Replacements : The trifluoromethyl group in filapixant enhances metabolic stability compared to the target’s chloro-methyl substituent.
Physicochemical and Pharmacokinetic Properties
ALogP and Solubility :
- The target compound’s ALogP (estimated ~3.5–4.0) is comparable to derivatives like AB2 (ALogP = 3.5853) and AB3 (ALogP = 2.8488) in , suggesting moderate lipophilicity suitable for membrane penetration .
- Nitro-substituted analogs (e.g., ) exhibit higher ALogP values (~4.5), correlating with reduced aqueous solubility.
Ligand Efficiency Metrics :
- Binding energies for thiazole-benzamide derivatives range from -7.03 to -5.75 kcal/mol (), with ligand efficiency (LE) values of -0.31 to -0.34 kcal/mol, indicating favorable target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
